REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][N:3]=1.N[C:10]1[CH:19]=[CH:18][C:13]([C:14]([NH:16][CH3:17])=[O:15])=[CH:12][CH:11]=1.C(=O)([O-])[O-].[Cs+].[Cs+].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.CC([N:75](C)C)=O>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Cl:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([NH:75][C:11]2[CH:12]=[C:13]([CH:18]=[CH:19][CH:10]=2)[C:14]([NH:16][CH3:17])=[O:15])[CH:7]=1 |f:2.3.4,7.8.9.10.11|
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Name
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|
Quantity
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0.5 g
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Type
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reactant
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Smiles
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ClC1=NC=CC(=C1)Cl
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Name
|
|
Quantity
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0.51 g
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Type
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reactant
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Smiles
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NC1=CC=C(C(=O)NC)C=C1
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Name
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cesium carbonate
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Quantity
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1.6 g
|
Type
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reactant
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Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
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1 mL
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Type
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reactant
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Smiles
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CC(=O)N(C)C
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Name
|
|
Quantity
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105 mg
|
Type
|
reactant
|
Smiles
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C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
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Name
|
|
Quantity
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0.154 g
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction mixture was degassed for 15 min
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Duration
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15 min
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Type
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CUSTOM
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Details
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the reaction mixture was irradiated in the microwave at 120° C. for 1 h
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Duration
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1 h
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Type
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CUSTOM
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Details
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Then reaction
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Type
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CUSTOM
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Details
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was quenched with water
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Type
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EXTRACTION
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Details
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extracted with EtOAc (2×50 mL)
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Type
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WASH
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Details
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The organic extracts were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
|
Details
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Purification by silica gel column chromatography
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Name
|
|
Type
|
product
|
Smiles
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ClC1=CC(=NC=C1)NC=1C=C(C(=O)NC)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |